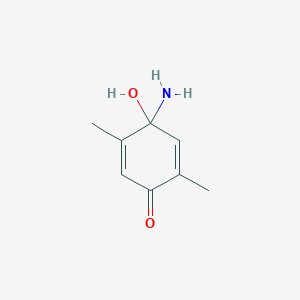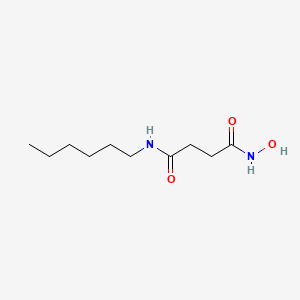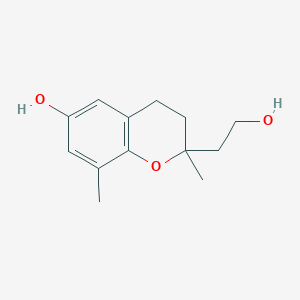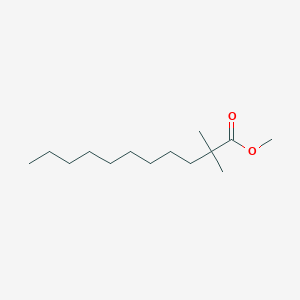
Thiourea, (3-butoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, (3-butoxyphenyl)- is an organosulfur compound with the chemical formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis and various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiourea, (3-butoxyphenyl)- can be synthesized through several methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of urea with Lawesson’s reagent in a nucleophilic substitution reaction . This method is advantageous due to its high yield, mild reaction conditions, and simplicity.
Industrial Production Methods
Industrial production of thiourea typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . This method is widely used due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, (3-butoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent in textile processing.
Reduction: Thiourea can be reduced to form different thiol compounds.
Substitution: Thiourea can undergo nucleophilic substitution reactions to form various substituted thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include carbon disulfide, Lawesson’s reagent, and hydrogen sulfide. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include thiourea dioxide, various thiol compounds, and substituted thiourea derivatives .
Wissenschaftliche Forschungsanwendungen
Thiourea, (3-butoxyphenyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
Thiourea exerts its effects through several mechanisms. It acts as an antioxidant and inhibits the peroxidase in the thyroid gland, thereby inhibiting thyroxine production . This inhibition leads to increased pituitary secretion of thyreotropic hormone and hyperplasia of the thyroid . Additionally, thiourea derivatives can coordinate with metal centers to produce stable metal complexes, which are useful in various industrial applications .
Vergleich Mit ähnlichen Verbindungen
Thiourea, (3-butoxyphenyl)- is structurally similar to other thioureas, such as urea and selenourea . it is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
92547-48-3 |
|---|---|
Molekularformel |
C11H16N2OS |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
(3-butoxyphenyl)thiourea |
InChI |
InChI=1S/C11H16N2OS/c1-2-3-7-14-10-6-4-5-9(8-10)13-11(12)15/h4-6,8H,2-3,7H2,1H3,(H3,12,13,15) |
InChI-Schlüssel |
FCIADWVEZKCJCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)


![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)
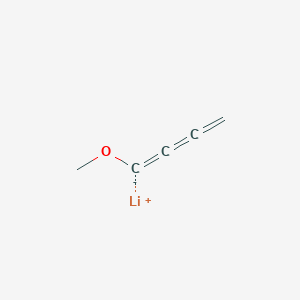


![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
